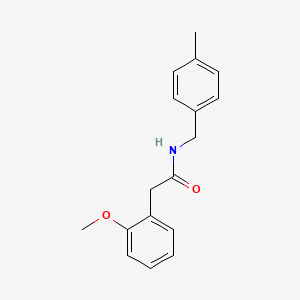

2-(2-methoxyphenyl)-N-(4-methylbenzyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Synthesis of related compounds involves multiple steps, including acetylation, esterification, and reactions with alkyl halides to yield substituted products. For example, the synthesis of various N-acetylcarbamate potassium salts as equivalents of N-acetamide nucleophiles showcases methodologies that could be applied or adapted for synthesizing compounds similar to "2-(2-methoxyphenyl)-N-(4-methylbenzyl)acetamide" (Sakai et al., 2022).

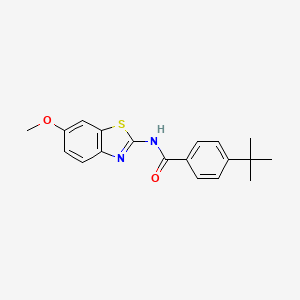

Molecular Structure Analysis

The molecular structure of related compounds reveals significant details about their conformation and interactions. For instance, studies on 2-acetamido-N-benzyl-2-(methoxyamino)acetamides have detailed analyses of their crystal structures, highlighting the extended conformation of the acetamido moiety and the presence of intra- and intermolecular hydrogen bonds (Camerman et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving similar compounds include reductive carbonylation and hydrogenation processes. These reactions are crucial for converting nitrobenzene derivatives into acetamide compounds, demonstrating the potential for complex transformations (Vavasori et al., 2023).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular configuration. Investigations into substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides have contributed to understanding the role of hydrogen bonding in determining these properties (Romero et al., 2008).

Chemical Properties Analysis

The reactivity of acetamide derivatives with other chemical entities, including their participation in bond formation and breakage, highlights their chemical properties. For example, the catalytic hydrogenation for the synthesis of N-(3-Amino-4-methoxyphenyl)acetamide showcases the reactivity of similar compounds and their utility in industrial applications (Zhang Qun-feng, 2008).

Wissenschaftliche Forschungsanwendungen

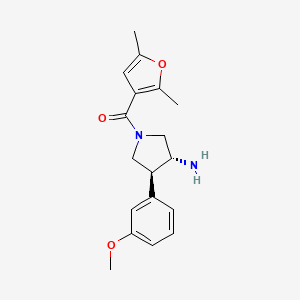

Imaging Probe Development for Neurological Studies

A study by J. Prabhakaran et al. (2006) explored the synthesis and in vivo evaluation of a compound structurally similar to "2-(2-methoxyphenyl)-N-(4-methylbenzyl)acetamide" for its potential as an imaging probe for 5-HT2A receptors using positron emission tomography (PET) in baboons. Despite the rapid brain penetration and efflux observed, the compound did not demonstrate tracer retention or specific binding, indicating limitations in its application as a PET ligand for imaging 5-HT2A receptors. This research underscores the challenges and considerations in developing effective imaging probes for neurological studies (J. Prabhakaran et al., 2006).

Advancements in Synthetic Chemistry

Takeo Sakai et al. (2022) reported on the development of novel reagents, including p-methoxybenzyl N-acetylcarbamate potassium salt, that serve as versatile equivalents of N-acetamide nucleophiles. These compounds facilitate the synthesis of N-alkylacetamides and protected amines, showcasing advancements in synthetic chemistry that contribute to the creation of natural and pharmaceutical products. The study highlights the potential of such chemical frameworks in improving synthetic routes for diverse applications (Takeo Sakai et al., 2022).

Herbicide Metabolism and Environmental Impact

Research by S. Coleman et al. (2000) on the comparative metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes offers valuable insights into the environmental and health impacts of chemicals related to "2-(2-methoxyphenyl)-N-(4-methylbenzyl)acetamide." Understanding the metabolic pathways and the role of cytochrome P450 isoforms in the metabolism of such compounds is crucial for assessing their safety and ecological effects (S. Coleman et al., 2000).

Eigenschaften

IUPAC Name |

2-(2-methoxyphenyl)-N-[(4-methylphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-13-7-9-14(10-8-13)12-18-17(19)11-15-5-3-4-6-16(15)20-2/h3-10H,11-12H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPLJLNVYAANNJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CC2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-methoxyphenyl)-N-[(4-methylphenyl)methyl]acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1,3-benzodioxol-5-ylmethyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5570411.png)

![4-[(6-isobutyl-2-methylpyrimidin-4-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5570424.png)

![1-cyclopentyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5570452.png)

![N-[4-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B5570457.png)

![1-(4-methylphenyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]acetyl}-2-piperazinone](/img/structure/B5570465.png)

![1-(ethylsulfonyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5570484.png)

![1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5570505.png)

![1-[(5-nitro-2-thienyl)methyl]-4-piperidinol](/img/structure/B5570517.png)

![5-[(4-bromobenzyl)thio]-3-methyl-1H-1,2,4-triazole](/img/structure/B5570525.png)